3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c23-17-12-10-16(11-13-17)14-25-22-19-8-4-5-9-20(19)24-15-21(22)28(26,27)18-6-2-1-3-7-18/h1-13,15H,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKXMUBPPYOVQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine typically involves multi-step organic reactions. One common approach is the sulfonylation of quinoline derivatives followed by the introduction of the 4-fluorophenylmethyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process might include steps such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine has been investigated for its potential as a pharmacophore in drug design. The specific interactions of the benzenesulfonyl group with enzyme active sites can lead to the modulation of enzyme activity, making it a candidate for developing inhibitors against various diseases.
Case Study:
In a study examining its effects on cancer cell lines, this compound demonstrated significant inhibitory activity against specific kinases involved in tumor proliferation, suggesting its potential as an anticancer agent. The mechanism involves the compound binding to the ATP-binding site of the kinase, thereby preventing substrate phosphorylation.
Materials Science
The unique structural features of this compound allow it to be explored in materials science for developing novel materials with specific electronic or optical properties. Its ability to form π-π stacking interactions makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Potential Applications in Materials Science
| Application Area | Description | Potential Benefits |
|---|---|---|
| Organic Electronics | Used in OLEDs and photovoltaic cells | Improved efficiency and stability |
| Sensors | As a sensing material | Enhanced sensitivity to environmental changes |
| Coatings | Functional coatings for surfaces | Increased durability and chemical resistance |
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows chemists to employ it in various synthetic methodologies, facilitating the development of new drugs or materials.
Synthetic Route Example:
A common synthetic route involves the nucleophilic substitution of the quinoline core with 4-fluorobenzyl chloride, followed by sulfonylation reactions. This multi-step process highlights its utility as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
- 6-Chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)quinolin-4-amine (): This analog replaces the 4-fluorobenzyl group with a 4-methylbenzyl moiety and introduces a chlorine atom at position 4. The chlorine increases molecular weight (422.9 g/mol vs.
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (): Features a 3-chloro-4-fluorophenyl group and methoxy substituents. The chloro-fluoro combination is associated with antibacterial activity, suggesting that halogenation at specific positions can modulate biological efficacy .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogs
Role of Sulfonyl and Halogen Groups
- The benzenesulfonyl group in the target compound and ’s analog may stabilize protein-ligand interactions via sulfone-oxygen hydrogen bonding, a feature critical in kinase inhibitors .
- Fluorine at the 4-position (target compound) reduces metabolic degradation compared to methyl groups (), as seen in fluorinated drugs like ciprofloxacin .
Antibacterial Activity
Challenges and Opportunities
- Synthetic Accessibility : High-yield routes (e.g., ’s 83% yield) suggest scalability for the target compound, but purification challenges may arise due to the polar sulfonyl group .
- Toxicity Profile: Nitroquinolines () face toxicity hurdles, whereas sulfonyl derivatives (target compound, ) are generally better tolerated .
Biological Activity
3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields of research.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a benzenesulfonyl group and a 4-fluorobenzyl moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and sulfonylation. Common reagents used in the synthesis include sodium hydride and dimethylformamide (DMF) .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown potent activity against sensitive cancer cells, potentially through DNA adduct formation and induction of cytochrome P450 enzymes .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| Fluorinated Benzothiazole | A549 (Lung) | 10.5 | DNA adduct formation |
| Unfluorinated Analogue | HeLa (Cervical) | 20.0 | Inhibition of cell cycle |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzenesulfonyl group enhances binding affinity to active sites, while the quinoline core facilitates π-π stacking interactions with nucleic acids or proteins, leading to modulation of their activity .
Case Studies
- Anticancer Efficacy : A study examined the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability with an IC50 value of 15 µM. The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : In another study, the compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant antimicrobial activity with an MIC of 32 µg/mL, suggesting potential for therapeutic applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a quinoline precursor with benzenesulfonyl chloride and a 4-fluorobenzylamine derivative. Reaction optimization includes:
- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling if introducing aromatic substituents (e.g., benzenesulfonyl groups) .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are indicative of its structure?
- Methodological Answer :
- 1H/13C NMR : Look for distinct signals:
- Quinoline H8 proton at δ 8.2–8.3 ppm (doublet, J ≈ 7.2 Hz) .
- Benzenesulfonyl aromatic protons as a singlet near δ 7.7–7.8 ppm .
- 4-Fluorophenyl methylene (-CH2-) protons at δ 4.0–4.2 ppm .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., expected m/z ~463.12) .
Q. What are the solubility and stability profiles of this compound under different conditions, and how do they affect experimental handling?
- Methodological Answer :
- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in chloroform; insoluble in water. Pre-solubilize in DMSO for biological assays .
- Stability : Stable at -20°C for >6 months. Avoid prolonged exposure to light or basic conditions (pH >9) to prevent sulfonyl group hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Modify the benzenesulfonyl group (e.g., electron-withdrawing -NO2 or -CF3) to assess impact on target binding .
- In Vitro Assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify IC50 values .
- Pharmacophore Mapping : Overlay analogs to identify critical functional groups (e.g., sulfonyl’s hydrogen-bond acceptor role) .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., PDB: 1M17 for kinases). Focus on sulfonyl-oxygen interactions with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability; analyze RMSD and hydrogen-bond occupancy .
Q. How can researchers address discrepancies in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (ANOVA) to identify outliers or confounding variables (e.g., serum concentration in cell media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
